molecular formula C10H10N4O2 B1465578 4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile CAS No. 1211510-69-8

4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile

Cat. No.: B1465578
CAS No.: 1211510-69-8
M. Wt: 218.21 g/mol
InChI Key: ZMLDLKJBXYTOCZ-UHFFFAOYSA-N
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Description

4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a hydrazino group attached to a benzonitrile ring, which is further substituted with an oxazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of 4-cyano-2-nitroaniline with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group in the precursor can be reduced to an amino group, which can further react with hydrazine.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include azo compounds, azoxy compounds, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the oxazolidinone moiety can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile include:

  • 4-Amino-2-(2-oxo-1,3-oxazolidin-3

Properties

IUPAC Name

4-hydrazinyl-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-6-7-1-2-8(13-12)5-9(7)14-3-4-16-10(14)15/h1-2,5,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDLKJBXYTOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=CC(=C2)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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